

Formulating Frakefamide for In Vivo Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Frakefamide

Cat. No.: B1674048

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Abstract

Frakefamide is a synthetic, fluorinated tetrapeptide that acts as a peripherally-specific, selective μ -opioid receptor agonist.^[1] Its limited penetration of the blood-brain barrier makes it a promising candidate for analgesic therapies without the central nervous system side effects associated with traditional opioids, such as respiratory depression.^[1] As with many peptide-based therapeutics, in vivo research with **Frakefamide** necessitates robust formulation strategies to ensure appropriate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of **Frakefamide** for preclinical in vivo studies, addressing the common challenges associated with peptide-like molecules, such as poor aqueous solubility.

Physicochemical Properties and Formulation Considerations

While specific experimental data on **Frakefamide**'s physicochemical properties are not extensively published, its identity as a fluorinated tetrapeptide (Tyr-D-Ala-(p-F)Phe-Phe-NH₂) with a molar mass of 563.630 g·mol⁻¹ suggests it is a relatively large and potentially lipophilic molecule.^{[1][2]} A significant challenge in the formulation of such molecules is often their poor aqueous solubility, which can hinder the development of suitable dosage forms for in vivo administration.^[3]

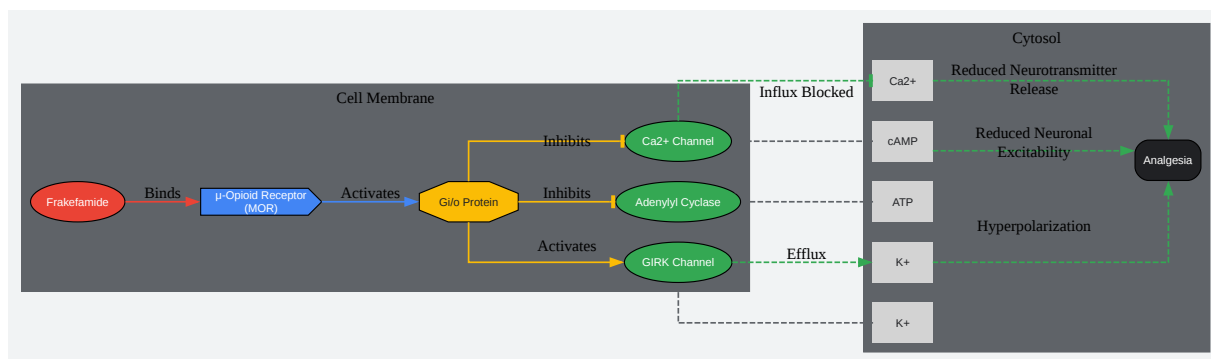
Formulation strategies for poorly soluble compounds aim to enhance their solubility and bioavailability. For preclinical in vivo research, common routes of administration include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP). The choice of formulation will depend on the intended route, desired pharmacokinetic profile, and the inherent properties of the drug substance.

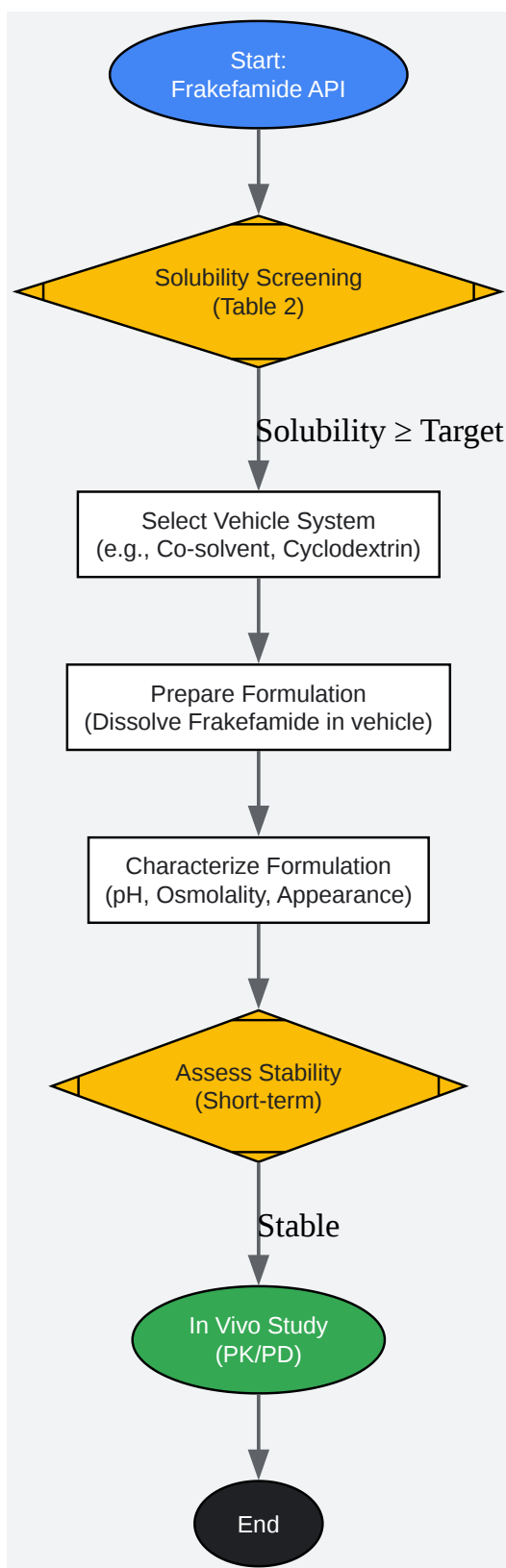
Table 1: Key Physicochemical and Biological Properties of **Frakefamide**

Property	Value / Description	Reference
Chemical Name	(2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide	
Amino Acid Sequence	Tyr-D-Ala-(p-F)Phe-Phe-NH ₂	
Molar Mass	563.630 g·mol ⁻¹	
Mechanism of Action	Peripherally-specific, selective μ -opioid receptor agonist	
Biological Effect	Potent analgesic effects without central respiratory depression	
Blood-Brain Barrier	Restricted penetration	

μ -Opioid Receptor Signaling Pathway

Frakefamide exerts its analgesic effects by activating peripheral μ -opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening pain signals.





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References

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